molecular formula C15H10N2O4 B5560905 N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5560905
M. Wt: 282.25 g/mol
InChI Key: OCIDLPOBYGFETJ-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system attached to a carboxamide group and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with suitable reagents.

    Amidation: The final step involves the formation of the carboxamide group by reacting the benzofuran derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-nitrophenyl)-1-benzofuran-2-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents on the benzofuran ring can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the benzofuran ring.

    Reduction Products: Amino derivatives of the compound.

    Substitution Products: Compounds with different functional groups replacing the nitro group or other substituents.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.

    Industry: N-(3-nitrophenyl)-1-benzofuran-2-carboxamide can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound’s effects can be mediated through various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

N-(3-nitrophenyl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-nitrophenyl)-1-benzofuran-2-carboxamide: Similar structure but with the nitro group in the para position.

    N-(3-nitrophenyl)-2-benzofuran-2-carboxamide: Similar structure but with a different substitution pattern on the benzofuran ring.

    N-(3-nitrophenyl)-1-benzofuran-3-carboxamide: Similar structure but with the carboxamide group in a different position on the benzofuran ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-15(14-8-10-4-1-2-7-13(10)21-14)16-11-5-3-6-12(9-11)17(19)20/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIDLPOBYGFETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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